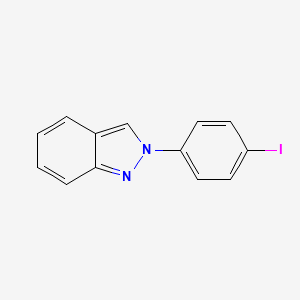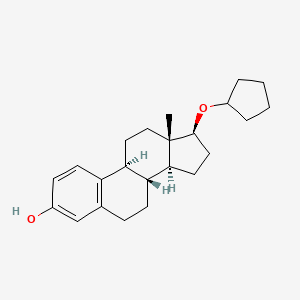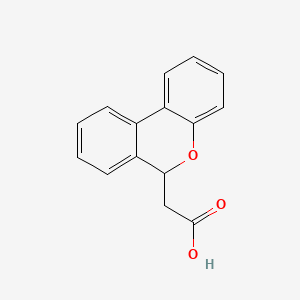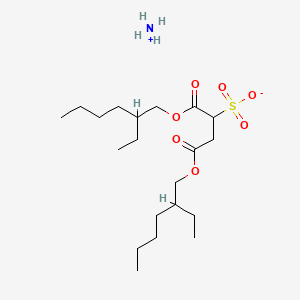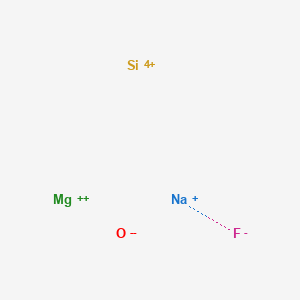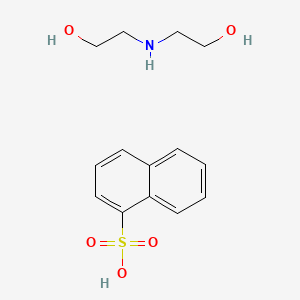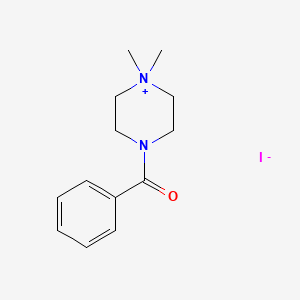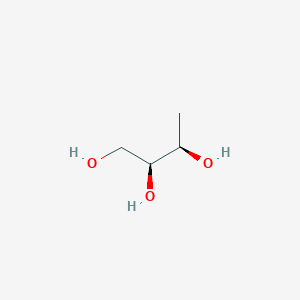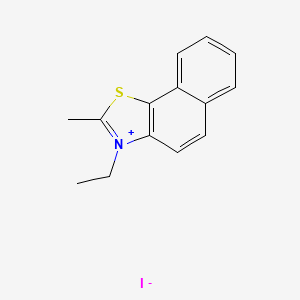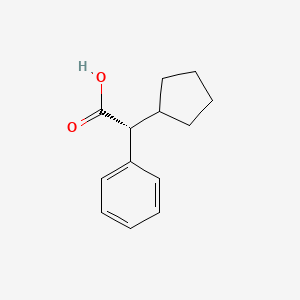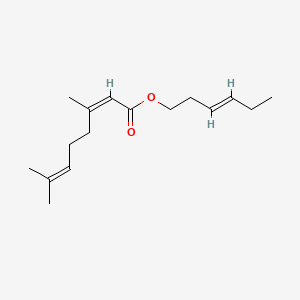
Hex-3-enyl (,6Z)-3,7-dimethylocta-2,6-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-3-enyl (,6Z)-3,7-dimethylocta-2,6-dienoate is an organic compound with a complex structure. It is characterized by the presence of multiple double bonds and a long carbon chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hex-3-enyl (,6Z)-3,7-dimethylocta-2,6-dienoate typically involves the esterification of hex-3-enyl alcohol with 3,7-dimethylocta-2,6-dienoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
Hex-3-enyl (,6Z)-3,7-dimethylocta-2,6-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated compounds.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated esters.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Hex-3-enyl (,6Z)-3,7-dimethylocta-2,6-dienoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Hex-3-enyl (,6Z)-3,7-dimethylocta-2,6-dienoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (Z)-hex-3-enyl carbonate
- (3Z)-hex-3-en-1-yl acetate
- cis-3-Hexenyl acetate
Uniqueness
Hex-3-enyl (,6Z)-3,7-dimethylocta-2,6-dienoate stands out due to its unique combination of double bonds and ester functional group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability and specific interactions with biological targets, making it a valuable compound in various applications.
Properties
CAS No. |
96619-85-1 |
|---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
[(E)-hex-3-enyl] (2Z)-3,7-dimethylocta-2,6-dienoate |
InChI |
InChI=1S/C16H26O2/c1-5-6-7-8-12-18-16(17)13-15(4)11-9-10-14(2)3/h6-7,10,13H,5,8-9,11-12H2,1-4H3/b7-6+,15-13- |
InChI Key |
XQDXMUQTEGWQMP-QPDCXWORSA-N |
Isomeric SMILES |
CC/C=C/CCOC(=O)/C=C(/C)\CCC=C(C)C |
Canonical SMILES |
CCC=CCCOC(=O)C=C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


